molecular formula C11H14O3 B2595720 3-Methoxy-2-propoxybenzaldehyde CAS No. 41828-10-8

3-Methoxy-2-propoxybenzaldehyde

Cat. No. B2595720
CAS RN: 41828-10-8
M. Wt: 194.23
InChI Key: FULGZQOQNLDCDB-UHFFFAOYSA-N
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Description

3-Methoxy-2-propoxybenzaldehyde is a compound with the empirical formula C11H14O3 and a molecular weight of 194.23 . It has attracted the attention of scientists and industry professionals for its unique chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI key is FULGZQOQNLDCDB-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds like 3-Methoxybenzaldehyde have been used in reactions. For instance, 3-Methoxybenzaldehyde is used to prepare 3-(3-methoxy-phenyl)-1-phenyl-propenone by reaction with benzaldehyde .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 194.23 and a density of 1.1±0.1 g/cm3 . The compound has a boiling point of 304.7±22.0 °C at 760 mmHg . It does not have a flash point .

Scientific Research Applications

1. Regioselective Reductive Electrophilic Substitution

Derivatives of 3,4,5-trimethoxybenzaldehyde, closely related to 3-Methoxy-2-propoxybenzaldehyde, demonstrate significant potential in regioselective reductive electrophilic substitution reactions. These reactions involve electron transfer from alkali metals in aprotic solvents. Such processes allow for the selective removal and substitution of methoxy groups under controlled conditions, opening pathways for synthesizing a variety of electrophilic compounds (Azzena et al., 1992).

2. Synthesis and Characterization of Complex Compounds

Research into compounds like 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its Ni(II) and Mo(VI) complexes offers insight into the synthesis and spectroscopic properties of complex metal-ligand structures. These studies are crucial for understanding the interactions and potential applications of these complexes in fields like catalysis and materials science (Takjoo et al., 2013).

3. Structural Analysis via Spectroscopic Techniques

The structural analysis of derivatives like 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, achieved through various spectroscopic techniques, highlights the importance of these methods in determining molecular configurations. Such studies are fundamental in the fields of crystallography and molecular chemistry (Özay et al., 2013).

4. Enzyme Catalyzed Asymmetric C–C-Bond Formation

The use of benzaldehyde lyase in the asymmetric synthesis of derivatives involving 3-methoxybenzaldehyde emphasizes the role of enzymatic processes in organic synthesis. This area of study is crucial for developing efficient, enantioselective synthetic methods in pharmaceutical and chemical industries (Kühl et al., 2007).

5. Renewable Epoxy Thermosets from Lignin-Derived Compounds

Research into creating renewable epoxy thermosets using lignin-derived phenols and aldehydes, including this compound derivatives, is a significant step towards sustainable material science. Such studies contribute to the development of environmentally friendly polymers with practical applications (Zhao et al., 2018).

properties

IUPAC Name

3-methoxy-2-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULGZQOQNLDCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-hydroxy-3-methoxy-benzaldehyde (10.0 g, 65.6 mmol), 1-bromopropane (60 mL, 657 mmol) and K2CO3 (11.3 g, 82.1 mmol) in MeCN (250 mL) was heated to reflux for 12 h. The mixture was cooled to ambient temperature and the solution filtered. The filtrate was concentrated to give the title compound (12.9 g, quantitative) as light yellow oil: MS (ESI) m/e 195 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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